molecular formula C20H21F2N3O3S2 B2408324 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide CAS No. 312755-08-1

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide

Cat. No. B2408324
CAS RN: 312755-08-1
M. Wt: 453.52
InChI Key: DPCUTAGYVNQCFX-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide, also known as DB772, is a compound that has been extensively studied for its potential use in cancer treatment. DB772 is a sulfonamide-based compound that belongs to the class of benzothiazole derivatives. This compound has shown promising results in preclinical studies, and its mechanism of action is currently under investigation.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Padalkar et al. (2014) explores the synthesis of novel benzothiazole derivatives, including compounds structurally similar to N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide. These derivatives demonstrated broad-spectrum antimicrobial activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents Padalkar, V., Gupta, V. D., Phatangare, K., Patil, V., Umape, P. G., & Sekar, N. (2014). Synthesis of novel dipodal-benzimidazole, benzoxazole and benzothiazole from cyanuric chloride: Structural, photophysical and antimicrobial studies. Journal of Saudi Chemical Society, 18, 262-268.

Advanced Materials Development

Yokozawa et al. (2002) presented a methodology for synthesizing well-defined aramides, including block copolymers containing aramide with low polydispersity. This research showcases the utility of benzamide derivatives in developing advanced polymeric materials with potential applications in various industrial and technological fields Yokozawa, T., Ogawa, M., Sekino, A., Sugi, R., & Yokoyama, A. (2002). Chain-growth polycondensation for well-defined aramide. Synthesis of unprecedented block copolymer containing aramide with low polydispersity. Journal of the American Chemical Society, 124(51), 15158-15159.

Antimicrobial Screening

Jagtap et al. (2010) focused on synthesizing fluoro-substituted sulphonamide benzothiazole compounds for antimicrobial screening. The study highlights the significance of fluorine atoms in benzothiazole derivatives for enhancing antimicrobial activity, potentially leading to new therapeutic agents Jagtap, V., Jaychandran, E., Sreenivasa, G., & Sathe, B. (2010). Synthesis Of Some Fluoro Substituted Sulphonamide Benzothiazole Comprising Thiazole For Anti-Microbial Screening. International Journal of Pharma and Bio Sciences, 1.

Green Chemistry Applications

Horishny and Matiychuk (2020) developed a green synthesis approach for N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, demonstrating the potential of benzothiazole derivatives in sustainable chemical synthesis practices. This approach conforms to green chemistry principles, offering nearly quantitative yields Horishny, V., & Matiychuk, V. (2020). Reaction of Carboxylic Acid Hydrazides with 2,2′-(Carbonothioyldisulfanediyl)diacetic acid in Water as a “Green” Synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) Carboxamides. Russian Journal of Organic Chemistry, 56, 2240-2243.

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O3S2/c1-3-9-25(10-4-2)30(27,28)15-7-5-13(6-8-15)19(26)24-20-23-18-16(22)11-14(21)12-17(18)29-20/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCUTAGYVNQCFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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